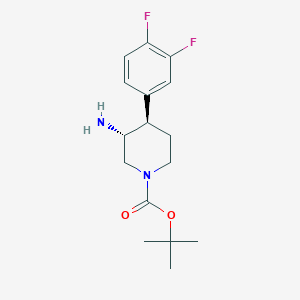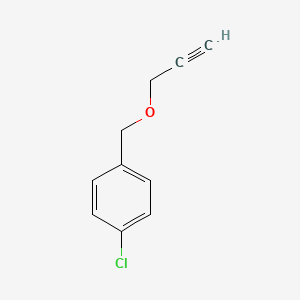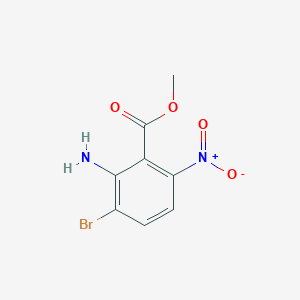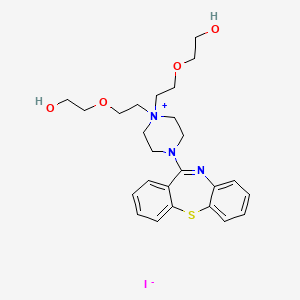
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is a chiral compound that features a piperazine ring substituted with a benzyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through the reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzylpiperazine carboxylic acid.
Reduction: Benzylpiperazine.
Substitution: Various substituted benzylpiperazines depending on the nucleophile used.
科学的研究の応用
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on neurotransmitter receptors and transporters.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways.
類似化合物との比較
Similar Compounds
(S)-1-((S)-4-Methylpiperazin-2-yl)ethanol: Similar structure but with a methyl group instead of a benzyl group.
(S)-1-((S)-4-Phenylpiperazin-2-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The benzyl group enhances lipophilicity and may influence the compound’s ability to cross the blood-brain barrier, making it particularly interesting for central nervous system applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(1S)-1-[(2S)-4-benzylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-11(16)13-10-15(8-7-14-13)9-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3/t11-,13-/m0/s1 |
InChIキー |
AEFZVMAENDWYTI-AAEUAGOBSA-N |
異性体SMILES |
C[C@@H]([C@@H]1CN(CCN1)CC2=CC=CC=C2)O |
正規SMILES |
CC(C1CN(CCN1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



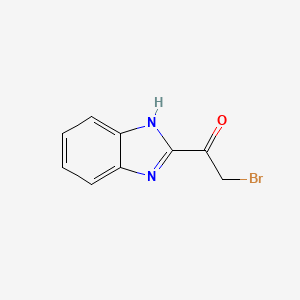
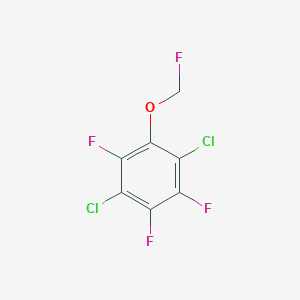
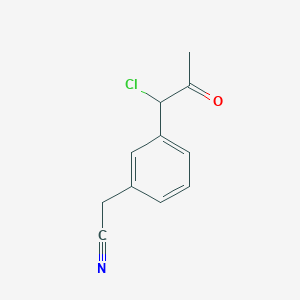



![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
